molecular formula C11H13ClFN B598073 8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride CAS No. 1203683-74-2

8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Cat. No.: B598073
CAS No.: 1203683-74-2
M. Wt: 213.68
InChI Key: YSJCBXWMKGJOLX-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride belongs to the specialized class of spirocyclic isoquinoline derivatives, compounds that have emerged as important scaffolds in contemporary medicinal chemistry. The compound is distinguished by its spirocyclic architecture, where two distinct ring systems share a single carbon atom, creating a three-dimensional molecular structure that imparts unique chemical and biological properties. The systematic nomenclature reflects the complex structural arrangement, with the 8'-fluoro designation indicating the specific position of fluorine substitution on the isoquinoline ring system.

The significance of this compound extends beyond its structural novelty to encompass its potential therapeutic applications. Spirocyclic compounds have gained recognition for their ability to occupy three-dimensional chemical space effectively, often leading to enhanced selectivity and potency in biological systems. The incorporation of fluorine at the 8' position further enhances these properties, as fluorine substitution is known to modulate lipophilicity, metabolic stability, and binding affinity with target proteins. The hydrochloride salt form ensures improved solubility and stability, making the compound more amenable to pharmaceutical applications and research investigations.

Historical Context and Research Development

The development of spirocyclic isoquinoline derivatives has been driven by the search for novel molecular scaffolds that can provide improved therapeutic profiles compared to traditional flat, aromatic compounds. Research in this field has demonstrated that spirocyclic structures offer distinct advantages in drug design, including reduced off-target effects and enhanced selectivity for specific biological targets. The specific compound this compound emerged from systematic investigations into fluorinated spirocyclic systems, where researchers sought to combine the beneficial properties of fluorine substitution with the unique spatial arrangements provided by spirocyclic architectures.

Contemporary research has revealed that compounds featuring similar structural motifs, particularly those incorporating furoxan coupled spiro-isoquinolino-piperidine derivatives, have shown moderate phosphodiesterase type 5 inhibitory activity, with some derivatives demonstrating effectiveness comparable to established pharmaceutical agents. These findings have motivated continued investigation into related spirocyclic systems, including the 8'-fluoro derivative, as potential candidates for therapeutic development. The research trajectory has emphasized the importance of understanding structure-activity relationships within this chemical class, leading to detailed investigations of how specific substitutions and structural modifications influence biological activity.

Properties

IUPAC Name

8-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11;/h1-3,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJCBXWMKGJOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745185
Record name 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203683-74-2
Record name 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Fluorinated Isoquinoline Core

The foundational step involves constructing the 8-fluoro-3,4-dihydroisoquinoline precursor. As demonstrated in the synthesis of analogous fluorinated dihydroisoquinolines, 2-(3-fluorophenyl)ethylamine undergoes acylation with pivaloyl chloride to form pivaloylamide 28 (Scheme 1). Lithiation at −78°C in tetrahydrofuran (THF) prevents aryne formation while enabling directed ortho-metalation. Subsequent treatment with dimethylformamide (DMF) yields formyl derivative 29 , which undergoes acid-mediated cyclization to generate 8-fluoro-3,4-dihydroisoquinoline (23 ).

Critical Parameters :

  • Solvent : THF is essential for solubilizing intermediates at low temperatures.

  • Temperature : Lithiation at −78°C minimizes LiF elimination.

  • Acid Choice : Hydrochloric acid facilitates simultaneous deprotection and cyclization.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in aqueous or alcoholic media, followed by crystallization to yield the hydrochloride hydrate.

Cobalt(III)-Catalyzed Redox-Neutral [4+2] Annulation

Reaction Design and Mechanism

This method employs CoCp*COI₂ (10 mol%) with AgOAc and NaOAc in 2,2,2-trifluoroethanol (TFE) under nitrogen. The annulation between fluorinated benzamide derivatives and alkylidenecyclopropanes proceeds via a redox-neutral pathway, forming the spirocyclic core in a single step (Scheme 2).

Key Steps :

  • Coordination : The cobalt catalyst activates the amide substrate.

  • Cyclopropane Ring Opening : Alkylidenecyclopropanes undergo strain-driven ring opening.

  • Annulation : C–H activation and reductive elimination yield the spirocyclic product.

Optimization and Scalability

  • Catalyst Loading : 10 mol% CoCp*COI₂ balances cost and efficiency.

  • Solvent : TFE enhances reaction rates by stabilizing ionic intermediates.

  • Yield : Reported yields reach 76% for analogous spiroisoquinolines.

Hydrochloride Isolation

Post-annulation, the free base is treated with HCl gas in dichloromethane, followed by filtration to isolate the hydrochloride salt.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Parameter Lithiation/Cyclization Co-Catalyzed Annulation
Reaction Steps 3–41
Yield 42–51%76%
Catalyst Cost LowHigh
Purification Complexity ChromatographyCrystallization

Industrial Applicability

The cobalt-catalyzed method offers superior atom economy and scalability, though catalyst cost remains a barrier. In contrast, the lithiation approach is cost-effective but requires cryogenic conditions.

Research Findings and Optimization Strategies

Byproduct Mitigation

  • Tar Formation : Prolonged heating in the lithiation method promotes dehydrogenation to 8-aminoisoquinoline. Optimizing reaction time and temperature reduces this side reaction.

  • Solvent Effects : Replacing diethyl ether with THF improves intermediate solubility, enhancing yields by 15–20%.

Catalytic System Enhancements

  • Ligand Modification : Substituting Cp* with electron-deficient ligands in Co catalysts increases turnover frequency.

  • Additives : NaOAc suppresses protonolysis, stabilizing the cobalt intermediate .

Chemical Reactions Analysis

Types of Reactions

8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic isoquinoline derivatives share a core structure but differ in substituents, which significantly alter their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride 8'-F, hydrochloride salt C₁₁H₁₂ClFN* ~220.7† Improved solubility; potential CNS activity
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 8'-Br C₁₁H₁₂BrN 238.12 Sensitive to degradation; freezer storage
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 6'-OCH₃ C₁₂H₁₅NO 189.25 Electron-donating group; synthetic intermediate
3'-(2-Bromophenyl)-6'-fluoro-...-spiro[cyclopropane-1,4'-isoquinolin]-1'-one 3'-(2-BrPh), 6'-F, 1'-keto C₂₄H₁₇BrFN₂O 461.03 (HRMS) Cobalt-catalyzed synthesis; crystalline solid
2',3'-Dihydro-1'H-spiro[...]-8'-carbonitrile hydrochloride 8'-CN, hydrochloride salt C₁₂H₁₃ClN₂ 220.70 Nitrile group for further functionalization

*Inferred from base structure (C₁₁H₁₂FN) + HCl. †Calculated based on analogous compounds.

Key Differences and Implications

Substituent Effects Fluorine (8'-F): Enhances electronegativity and metabolic stability compared to bromine or methoxy groups. The hydrochloride salt improves aqueous solubility, critical for in vivo studies . Requires stringent storage conditions (-20°C) . Methoxy (6'-OCH₃): Electron-donating properties may alter π-π stacking interactions in receptor binding, as seen in spiropiperidine drug candidates .

Synthetic Accessibility

  • Fluorinated and brominated derivatives are synthesized via cobalt-catalyzed annulation, achieving yields up to 79% .
  • Carbonitrile derivatives (e.g., 8'-CN) are synthesized via silver-mediated C(sp³)–H bond insertion, offering routes to diverse analogs .

Biological Relevance Spirocyclopropanes with quinoline/isoquinoline motifs are explored for CNS targets due to their conformational rigidity . The 1'-keto derivative (3aa, Table 1) exhibits crystallinity, aiding in structural characterization via XRD .

Biological Activity

8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS Number: 1203683-74-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activities, including anticancer properties, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C11H13ClFN
  • Molecular Weight : 213.68 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its effects against cancer cell lines and other pathogenic organisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound was tested against several human cancer cell lines, including RKO (colorectal), A549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells. The results indicated significant cytotoxic effects:

Cell LineIC50 (µM)Description
RKO60.70Most sensitive
PC-349.79Most sensitive
HeLa78.72Moderate sensitivity
A549>150Resistant
MCF-7>150Resistant

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing others, indicating potential for targeted cancer therapy .

Cytotoxicity Studies

In addition to its anticancer properties, the cytotoxicity of this compound has been assessed against various normal and pathogenic cell lines. For example, studies involving RAW 264.7 macrophages showed that the compound has a low cytotoxic profile with IC50 values exceeding 100 µM, indicating a favorable safety margin for therapeutic applications .

Leishmanicidal Activity

The compound has also demonstrated significant activity against Leishmania mexicana, with IC50 values ranging from 0.15 µM to 0.19 µM for the most active derivatives. This activity is comparable to that of standard treatments such as amphotericin B (IC50 = 0.17 µM). The mechanism appears to involve DNA damage in leishmania cells without significantly affecting normal mammalian cells, which is crucial for reducing side effects in therapeutic applications .

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve several pathways:

  • DNA Damage : Induction of DNA damage has been observed in leishmania cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in sensitive cancer cell lines.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of spiro[cyclopropane-isoquinoline] compounds and evaluating their biological activities:

  • Study on Cancer Cell Lines : A systematic evaluation was conducted on derivatives showing varying degrees of cytotoxicity across different cancer cell lines .
  • Leishmanicidal Activity Assessment : The efficacy against Leishmania was highlighted in comparative studies against standard treatments .
  • ADME Properties : Predictive modeling for absorption, distribution, metabolism, and excretion (ADME) suggests favorable pharmacokinetic profiles for several derivatives, indicating potential for development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride?

The synthesis typically involves cobalt-catalyzed annulation reactions under mild conditions (e.g., room temperature) to form the spirocyclopropane core, followed by fluorination at the 8' position. Key steps include:

  • Cyclopropanation : Use of alkylidenecyclopropanes with cobalt catalysts to achieve regioselective ring formation .
  • Fluorination : Electrophilic or nucleophilic fluorinating agents under anhydrous conditions to introduce the fluorine substituent.
  • Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) to precipitate the final product. Purification often employs recrystallization or column chromatography with non-polar solvents .

Q. How is the spirocyclic structure characterized experimentally?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify cyclopropane protons (δ ~0.5–1.5 ppm) and isoquinoline aromatic signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+ predicted at m/z 224.08) .
  • Collision Cross-Section (CCS) Analysis : Ion mobility spectrometry predicts CCS values (e.g., 141.1 Ų for [M+H]+^+) to validate 3D conformation .
  • X-ray Crystallography : Definitive proof of spiro-junction geometry if single crystals are obtainable .

Q. What storage conditions ensure compound stability?

The hydrochloride salt is hygroscopic and sensitive to light. Recommended protocols:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition .
  • Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous buffers with pH >7 to prevent freebase precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from incomplete cyclopropanation or fluorination side reactions. Mitigation strategies include:

  • Catalyst Optimization : Screen cobalt catalysts (e.g., Co(acac)2_2) with varying ligands to improve turnover .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature .
  • By-Product Analysis : Isolate unexpected by-products (e.g., dihydroisoquinoline derivatives) via preparative TLC and characterize structurally to identify competing pathways .

Q. What strategies enhance the compound's bioactivity in target validation studies?

Structural modifications and assay design are critical:

  • Fluorine Positioning : The 8'-fluoro group enhances metabolic stability and target binding via hydrophobic interactions; compare with 6'-bromo analogs for SAR insights .
  • Derivatization : Introduce carboxylic acid or amide groups at the 1'-position to improve solubility and receptor affinity (e.g., via Pd-catalyzed coupling) .
  • Biological Assays : Use fluorescence polarization assays to measure kinase inhibition or SPR for binding kinetics, referencing protocols for similar spiro compounds .

Q. How can computational methods predict and address off-target interactions?

  • Molecular Docking : Simulate binding to kinase domains (e.g., Wee1) using software like AutoDock Vina, focusing on the spiro core's rigidity and fluorine's electronegativity .
  • QSAR Modeling : Train models on spirocyclopropane datasets to correlate substituent effects (e.g., logP, polar surface area) with activity .
  • Metabolite Prediction : Tools like GLORY predict Phase I metabolites, highlighting vulnerable sites (e.g., cyclopropane ring opening) for structural hardening .

Q. What analytical methods resolve data contradictions in purity assessments?

Discrepancies between HPLC and NMR purity often stem from undetected counterions or residual solvents. Solutions include:

  • Ion Chromatography : Quantify chloride content to confirm hydrochloride stoichiometry .
  • HS-GC-MS : Detect low-boiling-point solvents (e.g., dichloromethane) at ppm levels .
  • EPR Spectroscopy : Identify paramagnetic impurities (e.g., metal catalysts) in batches showing anomalous bioactivity .

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